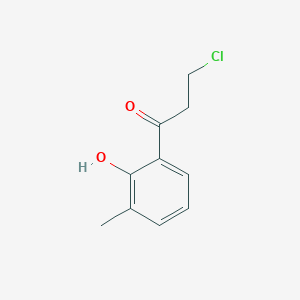![molecular formula C24H17ClN4O3S B289959 ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B289959.png)
ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate is a complex heterocyclic compound It features a unique structure that combines multiple aromatic rings and heteroatoms, making it a subject of interest in various fields of scientific research
Preparation Methods
The synthesis of Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves several steps:
Cyclization Reactions: The core structure is typically formed through cyclization reactions involving appropriate precursors. For example, starting materials such as 4-chlorophenyl acetic acid and 3-phenyl-2-thioxo-4-thiazolidinone can undergo cyclization under specific conditions to form the thieno[3,2-d][1,2,3]triazine core.
Esterification: The carboxylate group is introduced through esterification reactions, where the intermediate compound is reacted with ethanol in the presence of a catalyst.
Substitution Reactions: Various substituents, such as the 4-chlorophenyl and 3-phenyl groups, are introduced through substitution reactions using appropriate reagents and conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Chemical Research: The compound’s reactivity and stability make it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: Its derivatives are explored for use in materials science, such as in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication.
Pathways Involved: The compound can affect various cellular pathways, such as apoptosis (programmed cell death), cell cycle regulation, and signal transduction pathways. By modulating these pathways, it can exert therapeutic effects.
Comparison with Similar Compounds
Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate can be compared with other similar compounds:
Similar Compounds: Compounds such as 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine and 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxamide share similar core structures but differ in their substituents.
Uniqueness: The presence of the ethyl ester group in Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate provides unique chemical properties, such as increased lipophilicity and potential for ester hydrolysis, which can influence its biological activity and pharmacokinetics.
Properties
Molecular Formula |
C24H17ClN4O3S |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C24H17ClN4O3S/c1-3-32-24(31)17-13(2)26-22-19(18(17)14-9-11-15(25)12-10-14)20-21(33-22)23(30)29(28-27-20)16-7-5-4-6-8-16/h4-12H,3H2,1-2H3 |
InChI Key |
DINXNRUIBPPKTL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C4=C(S2)C(=O)N(N=N4)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C4=C(S2)C(=O)N(N=N4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,4,5,10,11,11a-hexahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289886.png)

![17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B289889.png)
![1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione](/img/structure/B289891.png)

![7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B289894.png)


![3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B289901.png)
![tert-butyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B289902.png)
